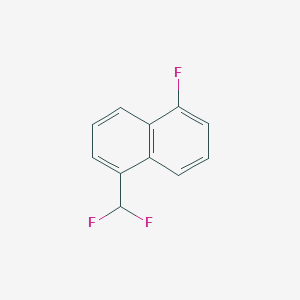

1-(Difluoromethyl)-5-fluoronaphthalene

Description

Significance of Fluorinated Aromatic Compounds in Chemical Research

Fluorinated aromatic compounds are a class of organic molecules that feature one or more fluorine atoms attached to an aromatic ring. numberanalytics.com This incorporation significantly modifies their properties compared to their non-fluorinated counterparts. researchgate.net

The introduction of fluorine into organic molecules is a well-established strategy in chemical synthesis. mdpi.com Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, pKa, dipole moment, and metabolic stability. nbinno.comtandfonline.com The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical resistance of the compound. mdpi.comnbinno.com These altered properties are highly sought after in the development of pharmaceuticals, advanced materials like fluoropolymers, and agrochemicals. numberanalytics.comresearchgate.netnumberanalytics.com For instance, in drug design, fluorine substitution can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target. tandfonline.com

Overview of Naphthalene (B1677914) Derivatization in Synthetic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in organic synthesis. nih.gov The derivatization of the naphthalene core allows for the creation of a wide array of compounds with diverse applications. nih.gov However, achieving specific substitution patterns on the naphthalene ring can be challenging due to the potential for multiple regioisomers. mdpi.comacs.org For example, electrophilic substitution reactions on naphthalene often yield a mixture of products. mdpi.com Consequently, the development of regioselective methods for the synthesis of polysubstituted naphthalene derivatives is an active area of research. nih.gov These methods are crucial for accessing specific isomers with desired properties for applications in medicinal chemistry, materials science, and more. nih.govmdpi.com

Research Focus on 1-(Difluoromethyl)-5-fluoronaphthalene within Naphthalene Chemistry

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261459-07-7 |

| Molecular Formula | C11H7F3 |

| Molecular Weight | 196.17 g/mol |

Data sourced from available chemical supplier information. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-5-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,11H |

InChI Key |

ANGNGMADHNMCKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Difluoromethylation Reaction Mechanisms

The formation of the C(sp²)–CF₂H bond on a naphthalene (B1677914) ring can be achieved through several mechanistic pathways, primarily involving transition metal catalysis, radical intermediates, or ionic species.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the direct difluoromethylation of aryl halides and related precursors.

Palladium: Palladium-catalyzed cross-coupling reactions typically proceed via a classical Pd(0)/Pd(II) catalytic cycle. The mechanism commences with the oxidative addition of an aryl halide (e.g., 1-bromo-5-fluoronaphthalene) to a Pd(0) complex. This is followed by a transmetalation step with a nucleophilic difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or a difluoromethyl-zinc reagent. The cycle concludes with reductive elimination from the resulting Pd(II) intermediate to furnish the difluoromethylated naphthalene and regenerate the Pd(0) catalyst. acs.org The choice of ligand is critical to facilitate the often-challenging reductive elimination step.

Gold: Gold(I) complexes, such as L-Au-CF₂H, have been synthesized and can act as "transmetalation shuttles." acs.org In a bimetallic system, a gold(I)-difluoromethyl complex can transfer its CF₂H group to a palladium(II) center within a separate catalytic cycle, enabling the difluoromethylation of aryl iodides. acs.org This approach highlights the synergistic potential between different transition metals.

Nickel: Nickel catalysis is particularly effective for the cross-coupling of less reactive aryl chlorides and bromides. researchgate.net One prominent mechanism involves a Ni(0)/Ni(II) cycle similar to palladium. Another powerful strategy is metallaphotoredox catalysis, which merges nickel catalysis with a photoredox cycle. In this dual system, a photocatalyst generates a difluoromethyl radical (•CF₂H), which is trapped by an arylnickel(II) complex (formed from oxidative addition of the aryl halide to Ni(0)). This generates a high-valent Ni(III) intermediate that undergoes reductive elimination to yield the product. princeton.edu

Iron: Iron, as an earth-abundant and low-cost metal, can catalyze C–H fluorination and difluoromethylation reactions, often proceeding through radical pathways. Mechanistic studies suggest that iron can mediate fluorine atom transfer from N-fluoroamides or promote the generation of alkyl radicals that subsequently participate in C–F bond cleavage.

Copper: Copper-catalyzed reactions are versatile for difluoromethylation. One pathway involves the generation of an active [Cu-CF₂H] species from a zinc-difluoromethyl reagent. This copper complex can then engage in a Negishi-type cross-coupling with aryl iodides. nih.gov Alternatively, copper can catalyze radical-relay mechanisms where an aryl radical, generated via copper catalysis, initiates the cleavage of a carbon-halogen bond. The resulting alkyl radical can then enter a copper catalytic cycle to couple with a difluoromethyl source. nih.gov

| Metal Catalyst | Typical Precursor | Key Mechanistic Features | Common CF₂H Source |

|---|---|---|---|

| Palladium (Pd) | Aryl Bromides/Iodides | Oxidative Addition/Transmetalation/Reductive Elimination | TMSCF₂H, Zn(CF₂H)₂ |

| Gold (Au) | Aryl Iodides | Acts as a transmetalation shuttle to Palladium | TMSCF₂H |

| Nickel (Ni) | Aryl Chlorides/Bromides | Reductive Cross-Electrophile Coupling; Metallaphotoredox | BrCF₂H, 2-PySO₂CF₂H |

| Iron (Fe) | C-H Bonds | Radical generation and fluorine atom transfer | N-fluoro-reagents |

| Copper (Cu) | Aryl Iodides | Negishi-type coupling; Aryl radical activation | Zn(CF₂H)₂ |

The generation of a free difluoromethyl radical (•CF₂H) and its subsequent reaction with an aromatic substrate is a powerful method for installing the difluoromethyl group. These reactions are often initiated by photoredox catalysis.

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethyl radical precursor, such as bromodifluoromethane (BrCF₂H) or an aryldifluoromethyl sulfone. princeton.edu This process generates the •CF₂H radical.

Once formed, the electrophilic •CF₂H radical can add to the electron-rich naphthalene ring, forming a radical adduct. This intermediate is then oxidized to a carbocation, which subsequently loses a proton to restore aromaticity and yield the final product, 1-(difluoromethyl)-5-fluoronaphthalene. In metallaphotoredox systems, the •CF₂H radical is intercepted by a low-valent metal complex (e.g., Ni(I)) or an aryl-metal complex (e.g., Ar-Ni(II)) rather than directly adding to the arene. princeton.edu

Ionic mechanisms for difluoromethylation involve the generation of either a nucleophilic difluoromethyl anion equivalent ("CF₂H⁻") or an electrophilic difluoromethyl cation equivalent ("CF₂H⁺").

Nucleophilic Pathways : The direct deprotonation of a C-H bond in a difluoromethyl group is challenging due to the instability of the resulting α-fluorocarbanion, which readily undergoes fluoride (B91410) elimination. acs.org However, reagents like difluoromethyl phenyl sulfone can serve as a "CF₂H⁻" equivalent. cas.cn In the presence of a strong base, the sulfone is deprotonated to form a (benzenesulfonyl)difluoromethyl anion. This anion can participate in nucleophilic substitution with a suitable electrophile. A subsequent reductive desulfonylation step reveals the difluoromethyl group. cas.cn Another approach involves the use of (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source, which generates a transient nucleophilic difluoromethyl species for addition to electrophiles. scienceopen.com

Electrophilic Pathways : The direct electrophilic C-H difluoromethylation of arenes can be achieved using specialized reagents designed to deliver an electrophilic "CF₂H" moiety. These reagents are often hypervalent iodine compounds or sulfonium salts. nih.gov The mechanism is analogous to classical electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks the electrophilic reagent to form a Wheland intermediate (sigma complex), which is then deprotonated to afford the product.

Difluorocarbene Insertion : An alternative pathway involves the generation of difluorocarbene (:CF₂), a neutral, electron-deficient species. cas.cn Difluorocarbene can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate. nsf.gov While :CF₂ typically undergoes cycloaddition with alkenes, it can also insert into C-H bonds of aromatic rings under certain conditions, although this is less common for non-activated arenes. rsc.org A more viable route involves the insertion of :CF₂ into an X-H bond (where X = O, S, N) of a substituent on the ring, or its capture by a transition metal to form a metal-carbene complex that participates in cross-coupling. nih.govacs.org

Stereochemical Considerations in Difluoromethylation and Fluorination

For the synthesis of this compound from an achiral precursor like 5-fluoronaphthalene, stereochemical considerations are generally not applicable. The naphthalene ring is planar and achiral, and the introduction of a difluoromethyl group at the C1 position does not create a stereocenter in the final product.

Stereochemistry becomes a critical factor in related transformations under specific circumstances:

Asymmetric Dearomatization : If the reaction involves a dearomatization of the naphthalene ring, new sp³-hybridized stereocenters can be created. Catalytic asymmetric dearomatization (CADA) reactions of naphthalenes have been developed to construct complex, enantioenriched three-dimensional molecules from flat aromatic precursors. rsc.orgnih.govresearchgate.net

Reactions on Chiral Substrates : If the naphthalene substrate already possesses a chiral center, the difluoromethylation or fluorination step could proceed with diastereoselectivity, influenced by the existing stereochemical information.

Stereoselective Difluoromethylation of Side Chains : While not directly applicable to the target compound's formation, methods for the highly stereoselective nucleophilic difluoromethylation of prochiral substrates, such as ketimines, have been developed to produce chiral α-difluoromethylamines. mdpi.com These reagent-controlled methods demonstrate that chiral auxiliaries can effectively control the stereochemical outcome of C–CF₂H bond formation.

However, in the direct functionalization of the aromatic core of 5-fluoronaphthalene to produce the target compound, no new chiral centers are formed.

Mechanistic Insights into Functional Group Transformations of Difluoromethylated Naphthalenes

Once formed, the difluoromethyl group and the fluorine atom on the naphthalene ring can undergo further transformations, providing pathways to novel derivatives.

Functionalization of the Difluoromethyl Group : The hydrogen atom of the Ar-CF₂H group is weakly acidic and can be removed by a strong base, such as a lithium amide. acs.org This deprotonation generates a nucleophilic α,α-difluorobenzyl anion (Ar-CF₂⁻), which is typically unstable but can be trapped in situ by various electrophiles (e.g., silyl chlorides, aldehydes, ketones). acs.orgacs.org This strategy effectively reverses the polarity of the group, turning it into a masked nucleophile and enabling the formation of new C-C or C-heteroatom bonds at the benzylic position. acs.org The acidity of this proton is also evident in base-catalyzed H/D exchange reactions. figshare.com Additionally, the C-F bonds within the difluoromethyl group can be activated by Frustrated Lewis Pairs (FLPs), leading to the formation of phosphonium salts that can undergo subsequent nucleophilic substitution or other transformations. nih.gov

Transformations involving the Aryl Fluorine : The fluorine atom at the C5 position of the naphthalene ring can potentially be replaced via nucleophilic aromatic substitution (SɴAr). The mechanism of SɴAr reactions proceeds through a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of this reaction is highly dependent on the electronic nature of other substituents on the aromatic ring. The reaction is accelerated by the presence of strong electron-withdrawing groups at the ortho and para positions, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The difluoromethyl group is generally considered to be electron-withdrawing, which would facilitate a nucleophilic attack on the fluoronaphthalene ring system, although its activating effect is less pronounced than that of a nitro or trifluoromethyl group. mdpi.com The success of an SɴAr reaction would thus depend on the strength of the incoming nucleophile and the reaction conditions.

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₇F₃ |

| Naphthalene | C₁₀H₈ |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | C₄H₁₀F₂Si |

| 1-Bromo-5-fluoronaphthalene | C₁₀H₆BrF |

| Bromodifluoromethane | CHBrF₂ |

| Difluoromethyl phenyl sulfone | C₇H₆F₂O₂S |

| Diethyl bromodifluoromethylphosphonate | C₅H₁₀BrF₂O₃P |

| 5-Fluoronaphthalene | C₁₀H₇F |

Reactivity and Transformation Pathways of 1 Difluoromethyl 5 Fluoronaphthalene and Its Derivatives

Reactions of the Difluoromethyl Group

The difluoromethyl (CF2H) group imparts unique reactivity to the molecule, influenced by the electron-withdrawing nature of the two fluorine atoms. This group can participate in various reactions, including nucleophilic substitutions, redox processes, and hydrogen bonding interactions.

Nucleophilic Substitution at the Difluoromethyl Group

While the C-F bond is generally strong, the presence of two fluorine atoms on the same carbon in the difluoromethyl group can activate it towards nucleophilic attack under certain conditions. The specific conditions and outcomes of such reactions are subjects of ongoing research.

Oxidation and Reduction Reactions of the Difluoromethyl Moiety

The difluoromethyl group can undergo oxidation and reduction, although these transformations often require specific reagents and conditions. The oxidation of naphthalene (B1677914) derivatives can lead to various products, including quinones and phthalic anhydride, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of naphthalene with chromium trioxide in acetic acid yields 1,4-naphthoquinone. youtube.com In some cases, the difluoromethyl group itself can be transformed. For example, certain enzymatic systems have been developed for the trifluoromethylation of alkenes, a process that involves radical intermediates. acs.org The atmospheric oxidation of naphthalene by hydroxyl radicals is a complex process leading to the formation of numerous oxygenated products and secondary organic aerosols. copernicus.org

The reduction of naphthalene and its derivatives can also be achieved through various methods. Catalytic hydrogenation, for example, can reduce the aromatic rings. youtube.comresearchgate.net The choice of catalyst and reaction conditions determines the extent of reduction, leading to either tetralin or decalin derivatives. youtube.com

Hydrogen Bonding Interactions and Chemical Consequences

The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor. bohrium.com This interaction, although weaker than conventional hydrogen bonds like those involving OH or NH groups, can influence the conformation and reactivity of molecules. bohrium.com The ability of the CF2H group to form hydrogen bonds may be linked to the biological activity observed in some molecules containing this moiety. bohrium.com Studies have shown that the difluoromethyl group can form intramolecular hydrogen bonds with nearby acceptor groups, such as a carbonyl oxygen, which can stabilize certain conformations. bohrium.com The strength of these hydrogen bonds can be influenced by the electronic environment, with electron-pulling groups enhancing the hydrogen bond donor capacity. frontiersin.org

The fluorine atoms of the difluoromethyl group, as well as the fluorine on the naphthalene ring, can act as hydrogen bond acceptors. rsc.org These interactions, often characterized as weak C-H⋯F hydrogen bonds, can play a role in the crystal packing and self-assembly of fluorinated organic compounds. rsc.orgrsc.org

Reactions of the Fluorine Atom on the Naphthalene Ring

The fluorine atom attached to the naphthalene core primarily participates in nucleophilic and electrophilic aromatic substitution reactions.

Aromatic Nucleophilic Substitution for Fluorine (SNAr)

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile displaces a halide on an aromatic ring. wikipedia.org The success of this reaction is highly dependent on the electronic nature of the aromatic system. wikipedia.orgmasterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group significantly activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the context of 1-(difluoromethyl)-5-fluoronaphthalene, the difluoromethyl group, being electron-withdrawing, would be expected to activate the naphthalene ring towards SNAr. The fluorine atom at the 5-position can be displaced by various nucleophiles. The rate and feasibility of this substitution are influenced by the nature of the nucleophile and the reaction conditions. libretexts.orgnih.gov Fluorine is often a good leaving group in SNAr reactions. masterorganicchemistry.com

Table 1: Factors Influencing Aromatic Nucleophilic Substitution (SNAr)

| Factor | Effect on Reaction Rate | Rationale |

| Electron-withdrawing groups (EWGs) on the ring | Increase | Stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com |

| Position of EWGs | ortho and para positions are most effective | Allows for direct resonance delocalization of the negative charge onto the EWG. libretexts.org |

| Nature of the leaving group | Fluorine is often a good leaving group | Its high electronegativity polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. masterorganicchemistry.com |

| Strength of the nucleophile | Stronger nucleophiles generally react faster | The rate-determining step is often the attack of the nucleophile on the aromatic ring. libretexts.org |

Electrophilic Aromatic Substitution on Fluoronaphthalenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com In naphthalene, electrophilic attack preferentially occurs at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. youtube.compearson.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) |

Transformations of the Naphthalene Core with Difluoromethyl and Fluoro Substituents

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing complex carbocyclic frameworks. While specific examples for this compound are not extensively documented in the literature, the general principles of such rearrangements on substituted naphthalenes can be extrapolated.

Ring Expansion:

Ring expansion of naphthalene systems can be achieved through various methods, including the treatment of indenone derivatives with diazomethane, a process that can lead to substituted naphthalenes. nih.gov Another approach involves the rearrangement of benzocyclobutene precursors to form substituted naphthols. researchgate.net For a molecule like this compound, a hypothetical ring expansion could be envisioned starting from a suitably functionalized precursor. For instance, a Tiffeneau-Demjanov-type rearrangement could potentially be employed on a derivative containing an aminomethyl group adjacent to the naphthalene core.

Ring Contraction:

Ring contraction reactions often proceed through the formation of strained intermediates or via rearrangements involving carbocations or carbenes. Common methods include the Favorskii rearrangement of α-haloketones and the Wolff rearrangement of α-diazoketones. chemistrysteps.com In the context of this compound, a hypothetical ring contraction could be initiated by introducing a carbonyl group and a leaving group on one of the rings. For example, oxidation of the less substituted ring followed by halogenation could provide a precursor for a Favorskii-type rearrangement, leading to a substituted indene (B144670) carboxylic acid derivative. The electron-withdrawing nature of the substituents would likely influence the regioselectivity of such a reaction.

A general overview of common ring contraction methods is provided in the table below.

| Reaction Type | General Mechanism | Potential Application to Naphthalene Systems |

| Favorskii Rearrangement | Base-induced rearrangement of α-haloketones to form carboxylic acid derivatives with a contracted ring. chemistrysteps.com | Could be applied to a hydrogenated and subsequently halogenated derivative of this compound to yield an indane derivative. |

| Wolff Rearrangement | Conversion of an α-diazoketone to a ketene, which can then undergo cyclization to form a ring-contracted product. | A diazoketone derived from one of the rings of the naphthalene core could potentially rearrange to form an indene derivative. |

| Carbocation-mediated Rearrangement | Formation of a carbocation followed by a 1,2-alkyl shift leading to ring contraction. chemistrysteps.com | Could be initiated by the departure of a leaving group from a hydrogenated derivative, though the stability of the resulting carbocation would be critical. |

Derivatization at Other Positions of the Naphthalene Ring

The derivatization of the this compound core at positions other than those bearing the fluoro substituents is governed by the directing effects of these groups. Naphthalene itself is more reactive towards electrophilic substitution than benzene (B151609), with a preference for reaction at the 1-position (α-position). libretexts.orglibretexts.org However, the strong electron-withdrawing nature of the fluorine and difluoromethyl groups deactivates the ring system towards electrophiles.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on this compound would be challenging due to the deactivating effect of the existing substituents. masterorganicchemistry.comkhanacademy.org Any electrophilic attack would likely occur on the ring that does not bear the substituents, as it would be comparatively more electron-rich. The directing effects would favor substitution at the positions that lead to the most stable carbocation intermediate, which typically involves preserving the aromaticity of one of the rings. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the naphthalene core in this compound makes it a good candidate for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org The fluorine atom at the 5-position is a potential leaving group, especially given that the negative charge of the intermediate Meisenheimer complex can be stabilized by the electron-withdrawing difluoromethyl group and the aromatic system. masterorganicchemistry.com The reaction would be favored by strong nucleophiles and would likely proceed via an addition-elimination mechanism. libretexts.org

The table below summarizes potential derivatization reactions.

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely on the unsubstituted ring. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen atom, likely on the unsubstituted ring. |

| Nucleophilic Substitution of Fluorine | Strong nucleophile (e.g., NaOMe, NaCN) | Replacement of the fluorine atom at the 5-position with the nucleophile. |

| Metal-Catalyzed Cross-Coupling | Various palladium, copper, or other transition metal catalysts with suitable coupling partners (e.g., boronic acids, amines, alkynes). rsc.orgnih.govyoutube.com | Could be used to introduce new carbon-carbon or carbon-heteroatom bonds at various positions, potentially by first converting a C-H bond to a C-halogen or C-triflate bond. |

Further functionalization can also be achieved through the derivatization of peptides with reagents like naphthalene-2,3-dicarboxaldehyde/cyanide, although this is more relevant to analytical applications than core structural modification. nih.gov Similarly, derivatization with 2-(bromomethyl)naphthalene (B188764) is used for the analysis of fluoride (B91410) ions. nih.gov While not directly applicable to the core transformation of this compound, these methods highlight the utility of the naphthalene scaffold in various chemical contexts.

Theoretical and Computational Chemistry Studies of 1 Difluoromethyl 5 Fluoronaphthalene

Quantum Chemical Calculations of Electronic Structure

The introduction of fluorine and difluoromethyl (CHF₂) substituents significantly alters the electronic landscape of the naphthalene (B1677914) core. Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group, while also exerting a resonance-donating effect. The difluoromethyl group is also strongly electron-withdrawing due to the cumulative electronegativity of the two fluorine atoms.

Studies on related fluorinated aromatic compounds demonstrate that the interplay of inductive and resonance effects influences the molecular dipole moment and quadrupole moment. wikipedia.org In hexafluorobenzene, for instance, the strong electronegativity of fluorine reverses the quadrupole moment compared to benzene (B151609). wikipedia.org A similar, albeit more complex, redistribution of electron density is expected in 1-(Difluoromethyl)-5-fluoronaphthalene.

Table 1: Calculated Electronic Properties of Naphthalene (for comparison)

| Property | Calculated Value | Method/Basis Set |

| HOMO-LUMO Gap | 4.75 eV | DFT/aug-cc-pVQZ |

| Resonance Energy | 61 kcal/mol | - |

Data sourced from computational studies on naphthalene. samipubco.com

Reaction Pathway Modeling for Synthetic Transformations

Reaction pathway modeling is a computational tool used to understand the mechanisms of chemical reactions, predict the feasibility of different synthetic routes, and identify potential intermediates and transition states. uh.edunih.gov For this compound, this would involve modeling the introduction of the difluoromethyl and fluoro groups onto the naphthalene scaffold.

The synthesis of fluorinated naphthalenes can be achieved through various methods, including direct fluorination using electrophilic fluorinating agents. oup.com For example, the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been shown to be effective for the site-selective fluorination of polycyclic aromatic hydrocarbons. oup.com Modeling these reactions would involve calculating the activation energies for fluorination at different positions of the naphthalene ring to predict the regioselectivity.

Another synthetic approach involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective preparation of a variety of substituted naphthalenes. nih.gov Computational modeling could be employed to explore the energy profiles of these cyclization reactions, providing insights into the factors that control the observed regioselectivity. For instance, the presence of a fluorine substituent on the aromatic ring has been shown to still allow for smooth cyclization, affording the desired naphthalene in excellent yield, despite the fluorine's electron-withdrawing nature. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For substituted naphthalenes, the orientation of the substituent groups relative to the naphthalene plane is of interest. The difluoromethyl group, in particular, can rotate around the C-C bond connecting it to the naphthalene ring.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, including conformational changes. While specific MD studies on this compound are not available, research on other substituted naphthalenes provides valuable insights. For instance, studies on sterically hindered, fully substituted acenes have shown that substituents can induce a helical twist in the otherwise planar molecule. acs.org While the substituents in this compound are not as bulky as in those studies, some out-of-plane distortion might occur.

The 1,5-substitution pattern on the naphthalene ring can also influence its conformation, especially in strained systems. In a study of a (1,5)naphthalene-paracyclophanediene, the naphthalene moiety displayed a twisted configuration. acs.org This twisting was a mechanism to relieve ring strain. acs.org While this compound is not a cyclophane, this highlights the potential for the 1,5-substitution pattern to influence the planarity of the naphthalene system.

Table 2: Torsional Angles in a Substituted Naphthalene System

| System | Torsion Angle of Naphthalene Moiety |

| (2,6)-dioctyloxy-2.2naphthalenoparacyclophanediene | -19.2° |

This data illustrates how substitution and strain can induce non-planarity in a naphthalene system. acs.org

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of a substituted naphthalene in further chemical reactions are governed by the electronic and steric effects of the existing substituents. The fluorine and difluoromethyl groups are both deactivating, electron-withdrawing groups, which will make the naphthalene ring less susceptible to electrophilic aromatic substitution than naphthalene itself.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions that are most electronically enriched and least sterically hindered. The regioselectivity of such reactions on substituted naphthalenes is a well-studied area. nih.govresearchgate.net For 1-substituted naphthalenes, electrophilic attack can occur at various positions, and the outcome is often a mixture of products. stackexchange.com The directing effects of the fluoro and difluoromethyl groups would need to be considered. Both are generally ortho, para-directing in benzene rings, but the complexities of the fused ring system in naphthalene make simple predictions challenging.

Computational methods, particularly the calculation of electrostatic potential maps and frontier molecular orbital densities, can be used to predict the most likely sites for electrophilic attack. These calculations would identify the positions on the ring with the highest electron density, which are the most nucleophilic and therefore most reactive towards electrophiles. Similarly, for nucleophilic aromatic substitution, which is favored by electron-withdrawing groups, these calculations can predict the most electrophilic carbon atoms. wikipedia.org

The development of regioselective C-H functionalization methods for naphthalenes, often guided by mechanistic insights from DFT calculations, is an active area of research. nih.gov These studies provide a framework for predicting how this compound might behave in such transformations.

Advanced Synthetic Strategies and Reagents for Difluoromethylated Fluoronaphthalenes

Development of Novel Difluoromethylating Agents

The advancement of difluoromethylation reactions is intrinsically linked to the development of effective difluoromethylating agents. These reagents can be broadly categorized into metal-based and non-metal-based systems, each with distinct reactivity profiles and applications.

Metal-based reagents have been instrumental in the development of C-CF₂H bond-forming reactions. rsc.orgresearchgate.net Transition metals such as zinc, silver, and palladium play pivotal roles in mediating the transfer of the difluoromethyl group to aromatic substrates.

Zinc Complexes: (Difluoromethyl)zinc reagents are valuable for the difluoromethylation of aryl halides. cas.cn These reagents can be prepared from precursors like bromodifluoromethane (HCF₂Br). While less reactive than their cadmium counterparts, zinc reagents are favored due to their lower toxicity. researchgate.net The reactivity of these complexes can be modulated by the choice of ligands and additives.

Silver Complexes: Silver-mediated difluoromethylation has emerged as a powerful tool, particularly for decarboxylative fluorination reactions. e-century.us For instance, Gouverneur and coworkers developed a silver(I)-mediated [¹⁸F]fluorodecarboxylation method to synthesize [¹⁸F]CF₂H-containing molecules. e-century.us

Palladium Complexes: Palladium catalysis is widely employed in cross-coupling reactions to form C(sp²)–CF₂H bonds. rsc.org Palladium complexes can catalyze the difluoromethylation of arylboronic acids and aryl halides. e-century.uscas.cn Recent studies have also explored the use of gold-to-palladium transmetalation of the CF₂H group for the difluoromethylation of aryl iodides. acs.org

| Metal Complex Type | Precursor Example | Application | Key Features |

| Zinc | (DMPU)₂Zn(CF₂H)₂ | Difluoromethylation of aryl iodides | Lower toxicity than cadmium reagents |

| Silver | Ag(I) salts | [¹⁸F]Fluorodecarboxylation | Useful for radiolabeling |

| Palladium | Pd(0)/Pd(II) catalysts | Cross-coupling with arylboronic acids/halides | Broad substrate scope and functional group tolerance |

In addition to metal-based systems, several non-metal-based reagents have been developed for difluoromethylation, offering alternative reactivity and milder reaction conditions.

Hu Reagent (PhSO₂CF₂Cl): This reagent can act as a source for both electrophilic and nucleophilic difluoromethylation, depending on the reaction conditions. It is often used for the difluoromethylation of thiols, phenols, and enolates. alfa-chemistry.com

Selectfluor: While primarily known as an electrophilic fluorinating agent, Selectfluor (F-TEDA-BF₄) can be employed in radical hydrofluorination reactions. organic-chemistry.orgenamine.netwikipedia.org It serves as a fluorine source in iron-catalyzed hydrofluorination of unactivated alkenes. organic-chemistry.org Its versatility also extends to mediating the synthesis of α-halo-α,α-difluoromethyl ketones. organic-chemistry.org

| Reagent | Chemical Name | Primary Application | Mechanism |

| Hu Reagent | Phenyl chlorodifluoromethyl sulfone | Difluoromethylation of heteroatoms | SN2-type or carbene transfer |

| Selectfluor | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorination, radical reactions | Electrophilic fluorine donor, radical initiator |

Late-Stage Difluoromethylation Techniques

The ability to introduce a difluoromethyl group in the later stages of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. mdpi.comnih.gov

Direct C–H difluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov This strategy often proceeds via radical pathways, where a difluoromethyl radical is generated and then adds to the aromatic ring. Minisci-type radical chemistry has been successfully applied for the difluoromethylation of heteroaromatics. rsc.orgresearchgate.net Recent advancements have focused on developing photoredox and organocatalytic methods to achieve C–H difluoromethylation under mild conditions. nih.gov

A significant challenge in synthetic chemistry is the development of reactions that are compatible with a wide range of functional groups. Modern difluoromethylation methods have shown remarkable functional group tolerance. For instance, nickel-catalyzed decarboxylative difluoromethylation exhibits broad functional group compatibility, allowing for the synthesis of complex fluorinated molecules. nih.gov Similarly, photoredox-catalyzed methods often operate under mild conditions, preserving sensitive functional groups. ccspublishing.org.cn The development of such tolerant methodologies is crucial for the synthesis of functionalized fluoronaphthalenes.

Electrochemistry and Photochemistry in Difluoromethylation

Electrochemistry and photochemistry offer green and efficient alternatives to traditional synthetic methods. e-century.usnih.gov These techniques can generate reactive intermediates, such as the difluoromethyl radical, under mild conditions.

Photochemistry: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of transformations, including difluoromethylation. mdpi.com This approach utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate a CF₂H radical from a suitable precursor. mdpi.comnih.gov This method has been successfully applied to the difluoromethylation of (hetero)aromatic compounds. mdpi.com

Electrochemistry: Electrochemical methods provide a reagent-free way to generate radical species. By controlling the electrode potential, specific redox events can be triggered to initiate the desired transformation. While the application of electrochemistry specifically for the difluoromethylation of fluoronaphthalenes is an emerging area, the electrochemical generation of CF₃ radicals for trifluoromethoxylation of aromatics suggests the potential for analogous difluoromethylation strategies. nih.gov

| Technique | Energy Source | Key Advantage | Application Example |

| Photochemistry | Visible or UV light | Mild reaction conditions, high functional group tolerance | Photoredox-catalyzed C(sp²)-H difluoromethylation of heterocycles |

| Electrochemistry | Electric current | Reagent-free generation of radicals, precise control | Potential for direct C-H difluoromethylation |

Continuous Flow Chemistry Applications

The application of continuous flow chemistry to the synthesis of difluoromethylated fluoronaphthalenes, including the specific isomer 1-(difluoromethyl)-5-fluoronaphthalene, represents a significant advancement in process intensification and safety. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and methodologies established for other difluoromethylation reactions in flow reactors provide a strong foundation for its potential implementation. Continuous flow processes offer numerous advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents, reactive intermediates, or requiring precise control over reaction parameters.

Flow chemistry has emerged as a powerful tool for conducting a variety of chemical transformations, including photoredox processes, which are often employed in difluoromethylation reactions. The use of microreactor technology, a key component of many continuous flow systems, allows for enhanced heat and mass transfer, precise control of residence time, and improved safety profiles, especially when handling toxic or explosive reagents. These features are particularly beneficial for fluorination and difluoromethylation reactions, which can be highly exothermic and generate hazardous byproducts.

Research in related areas has demonstrated the successful application of continuous flow chemistry for the introduction of the difluoromethyl group into various organic molecules. For instance, visible light-mediated intramolecular oxy-difluoromethylation reactions have been successfully performed under continuous flow conditions to produce a variety of CHF₂-containing heterocycles. nih.gov This approach utilizes a photocatalyst and a difluoromethyl radical precursor, with the reaction proceeding smoothly in a flow reactor, offering scalability and high yields. nih.gov

Furthermore, the use of fluoroform (CHF₃), an inexpensive and abundant greenhouse gas, as a difluoromethylating agent has been effectively demonstrated in continuous flow systems. newdrugapprovals.orgallfordrugs.com These processes often involve gas-liquid reactions, which are notoriously difficult to scale up in batch reactors but are well-suited for continuous flow setups that can handle high pressures and ensure efficient gas-liquid mixing. polyu.edu.hkrsc.org The short reaction times and enhanced safety of performing these reactions in a continuous flow environment make this an attractive strategy for the synthesis of difluoromethylated compounds. newdrugapprovals.org

The design of the flow reactor itself is a critical aspect of these synthetic strategies. Advances in 3D printing have enabled the fabrication of custom-designed, low-cost photoflow reactors tailored to specific photochemical reactions. nih.gov For gas-liquid reactions, specialized microreactors, such as falling-film microreactors, have been developed to ensure efficient interfacial contact between the gas and liquid phases, leading to improved reaction rates and yields. researchgate.net

Electrochemical methods for difluoromethylation have also been adapted to continuous flow systems. nih.govrsc.org Flow electrochemistry offers a safe and scalable approach to generate reactive intermediates and perform fluorination reactions with precise control over the reaction conditions. nih.gov

While the direct synthesis of this compound in a continuous flow system has not been explicitly reported, the wealth of research on the continuous flow difluoromethylation of other aromatic and heterocyclic compounds provides a clear roadmap for its development. The key challenges would involve the selection of an appropriate difluoromethylating agent, catalyst system, and reactor design to achieve high selectivity and yield for the desired isomer.

The table below summarizes representative examples of difluoromethylation reactions carried out in continuous flow systems, illustrating the typical reaction conditions and outcomes that could be anticipated for the synthesis of difluoromethylated fluoronaphthalenes.

| Reactant | Difluoromethylating Reagent | Catalyst/Mediator | Reactor Type | Residence Time | Temperature (°C) | Yield (%) |

| Protected α-amino acids | Fluoroform (CHF₃) | Base | Gas-liquid flow reactor | 20 min | Not specified | High |

| Enoic acid | Difluoromethyltriphenylphosphonium bromide | fac-Ir(ppy)₃ (photocatalyst) | 3D printed photoflow reactor | Not specified | Not specified | Moderate to Excellent |

| Olefinic amides | CF₂HSO₂Na | Not applicable (Electrochemical) | Undivided electrochemical cell | Not specified | Not specified | Up to 87 |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility is driving the development of more sustainable and greener synthetic methodologies. Future research concerning 1-(difluoromethyl)-5-fluoronaphthalene will undoubtedly prioritize the adoption of eco-friendly practices.

A significant step towards greener chemistry involves replacing hazardous reagents with safer alternatives. For instance, the use of non-Ozone-Depleting Substance (ODS) derived sulfone reagents for difluoromethylation presents a more environmentally benign approach. chemrxiv.org Furthermore, the exploration of mechanochemistry, utilizing materials like Celite (diatomaceous earth) as a mechanochemical catalyst for C-H bond perfluoroalkylation, offers a solvent-minimized or even solvent-free reaction environment, drastically reducing waste generation. researchgate.net

The principles of green chemistry also advocate for the use of earth-abundant and non-toxic catalysts. Iron, being one of the most abundant metals, is an attractive candidate. Iron-catalyzed cyclopropanation using a difluoromethylcarbene reagent has been demonstrated, showcasing the potential of iron in facilitating the introduction of difluoromethyl groups. rsc.org The development of iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone further underscores the move towards more sustainable metal catalysis. acs.org These approaches, if adapted for the synthesis of this compound, would represent a significant advancement in sustainable production.

Chemo- and Regioselective Difluoromethylation of Complex Naphthalene (B1677914) Architectures

As the complexity of target molecules increases, the ability to selectively introduce functional groups at specific positions becomes paramount. For intricate naphthalene-based structures, achieving high chemo- and regioselectivity in difluoromethylation reactions is a critical research frontier.

Current strategies often rely on directing groups to control the position of functionalization on the naphthalene ring. researchgate.netnih.gov Future research will likely focus on developing novel directing groups that can be easily installed and removed, or even "traceless" directing groups that are incorporated into the final product in a desirable manner. These strategies have been successfully employed for the regioselective functionalization of other aromatic systems, such as pyridines, and their application to naphthalene scaffolds holds great promise. nih.gov

Moreover, the inherent reactivity of the naphthalene core presents both a challenge and an opportunity. The development of catalyst-controlled regioselective reactions, where the catalyst rather than the substrate dictates the site of functionalization, is a key objective. For example, rhodium-catalyzed alkenylation of naphthalene has shown high β-selectivity, demonstrating the power of catalyst control. researchgate.net Adapting such principles to difluoromethylation reactions would enable the precise synthesis of complex naphthalene derivatives with the 1-(difluoromethyl)-5-fluoro substitution pattern, even in the presence of other sensitive functional groups. Computational studies, such as DFT calculations, will be instrumental in understanding the mechanistic basis of regioselectivity and in the rational design of new catalytic systems. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govyoutube.combeilstein-journals.org For the synthesis of this compound, the integration of flow chemistry is a promising avenue for developing more efficient and robust manufacturing processes.

Flow reactors can facilitate the use of hazardous reagents in a more controlled and safer manner due to the small reaction volumes at any given time. youtube.com This is particularly relevant for fluorination reactions, which often involve highly reactive and potentially toxic reagents. Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. The use of packed-bed reactors with immobilized catalysts or reagents can also simplify purification processes and enable catalyst recycling, further enhancing the sustainability of the synthesis. acs.org Photoredox catalysis, which is often used for radical difluoromethylation, can be efficiently implemented in flow reactors, allowing for better light penetration and reaction control. thieme-connect.com

Automation is another key technology that will shape the future synthesis of complex molecules like this compound. Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, accelerating the discovery and optimization of new synthetic routes. nih.govnih.gov The combination of flow chemistry with automated systems can lead to fully autonomous "design-make-test" cycles, where new reaction conditions are explored and optimized in a rapid and efficient manner.

Exploration of New Catalytic Systems (e.g., Non-precious Metals)

The reliance on precious metal catalysts, such as palladium, is a significant cost driver and sustainability concern in many chemical transformations. A major focus of future research will be the development of new catalytic systems for difluoromethylation based on more abundant and less expensive non-precious metals.

Nickel-based catalysts have emerged as powerful tools for a variety of cross-coupling reactions, including difluoromethylation. rsc.orgccspublishing.org.cnnih.gov Nickel-catalyzed cross-electrophile coupling of aryl bromides with difluoromethyl 2-pyridyl sulfone has been reported as an effective method that avoids the use of ozone-depleting substances. chemrxiv.org Additionally, nickel catalysts have been successfully employed for the difluoromethylation of aryl halides and triflates. researchgate.netwur.nl

Iron-catalyzed reactions are highly desirable due to the low cost and low toxicity of iron. rsc.org Research into iron-catalyzed difluoromethylation is an active area, with promising results in the functionalization of arylzinc reagents. acs.org Biomimetic iron catalysts have also been shown to perform dearomative dihydroxylation of naphthalenes, indicating the potential for iron catalysts to mediate complex transformations of the naphthalene core. nih.gov

Copper-catalyzed difluoromethylation represents another important avenue of investigation. nih.gov Copper catalysts have been used for the trifluoromethylation of aryl and vinylboronic acids and for the difluoromethylation of aryl iodides. acs.orgrsc.org The development of isolable (NHC)Cu(CHF2) complexes has provided valuable insights into the mechanism of copper-catalyzed difluoromethylation and has paved the way for the design of more efficient catalysts. acs.org

The continued exploration of these non-precious metal catalysts will be crucial for developing more economical and sustainable methods for the synthesis of this compound and other valuable fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)-5-fluoronaphthalene in academic research?

- Methodological Answer : Synthesis typically involves fluorination and difluoromethylation of naphthalene precursors. For example:

- Electrophilic Fluorination : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Difluoromethylation : Introduce the -CF₂H group via nucleophilic substitution using reagents such as sodium difluoromethanesulfinate (DFMS) or via radical pathways .

- Positional Selectivity : Control regioselectivity using directing groups (e.g., nitro or methoxy) to ensure substitution at the 5-position of the naphthalene ring .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients.

Q. What spectroscopic techniques are most effective for characterizing fluorinated naphthalene derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -140 ppm for -CF₂H) .

- Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify C-F stretching vibrations (~1100–1250 cm⁻¹) and aromatic C-H bending .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (if crystalline) .

Advanced Research Questions

Q. How do the electronic properties of the difluoromethyl group influence the reactivity of this compound?

- Methodological Answer :

- Inductive Effects : The -CF₂H group is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic attacks to meta/para positions.

- Hydrogen Bonding : The -CF₂H group can act as a weak hydrogen bond donor, affecting interactions with biological targets (e.g., enzymes) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reaction sites .

- Data Insight : Comparative studies show that replacing -CH₃ with -CF₂H increases metabolic stability by 2–3-fold in hepatic microsome assays .

Q. What methodologies are recommended for resolving contradictions in toxicological data across studies on fluorinated naphthalenes?

- Methodological Answer :

- Risk of Bias Assessment : Apply standardized tools (e.g., Table C-7 in ) to evaluate randomization, blinding, and dose consistency in animal studies.

- Meta-Analysis : Aggregate data from multiple studies using software like RevMan, adjusting for variables (e.g., exposure duration, species) .

- Mechanistic Validation : Use in vitro models (e.g., human hepatocytes) to confirm toxicity pathways (e.g., CYP450 inhibition) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450 enzymes).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., -F vs. -CF₂H) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.